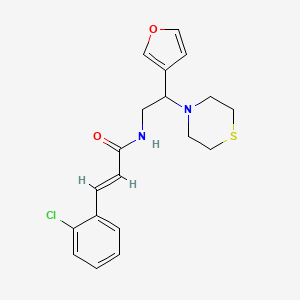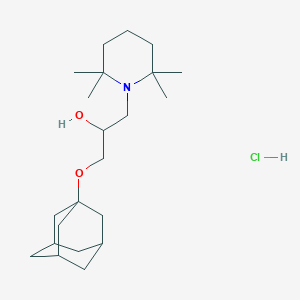
N1-(4-acetamidofenil)-N2-(3-(4-fenilpiperazin-1-il)propil)oxalamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(4-acetamidophenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The structure of this compound suggests it could interact with biological systems in unique ways due to its multiple functional groups.
Aplicaciones Científicas De Investigación
N1-(4-acetamidophenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide could have several scientific research applications, including:
Medicinal Chemistry: Potential use as a drug candidate due to its complex structure and possible interactions with biological targets.
Pharmacology: Study of its effects on various biological pathways and its potential as a therapeutic agent.
Materials Science: Exploration of its properties for use in advanced materials or as a building block for more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-acetamidophenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide likely involves multiple steps, including the formation of the oxalamide backbone and the introduction of the acetamidophenyl and phenylpiperazinyl groups. Typical synthetic routes might include:
Formation of the oxalamide backbone: This could involve the reaction of oxalyl chloride with appropriate amines under controlled conditions.
Introduction of the acetamidophenyl group: This step might involve acylation reactions using acetic anhydride or acetyl chloride.
Attachment of the phenylpiperazinyl group: This could be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
N1-(4-acetamidophenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide may undergo various chemical reactions, including:
Oxidation: This could involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride might be used to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions could occur, depending on the reactive sites within the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Organic solvents like dichloromethane, ethanol, or dimethyl sulfoxide.
Major Products
The major products formed from these reactions would depend on the specific functional groups targeted and the conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Mecanismo De Acción
The mechanism of action for N1-(4-acetamidophenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
N1-(4-acetamidophenyl)-N2-(3-(4-methylpiperazin-1-yl)propyl)oxalamide: Similar structure with a methyl group instead of a phenyl group.
N1-(4-acetamidophenyl)-N2-(3-(4-ethylpiperazin-1-yl)propyl)oxalamide: Similar structure with an ethyl group instead of a phenyl group.
Uniqueness
N1-(4-acetamidophenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide is unique due to the presence of the phenylpiperazinyl group, which may confer distinct biological and chemical properties compared to its analogs.
Propiedades
IUPAC Name |
N'-(4-acetamidophenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O3/c1-18(29)25-19-8-10-20(11-9-19)26-23(31)22(30)24-12-5-13-27-14-16-28(17-15-27)21-6-3-2-4-7-21/h2-4,6-11H,5,12-17H2,1H3,(H,24,30)(H,25,29)(H,26,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNCXWCMZGMCGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(1-Methylindazol-3-yl)methyl]oxirane-2-carboxamide](/img/structure/B2358284.png)
![1-ethyl-5-(4-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2358285.png)

![5-[4-Chloro-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2358292.png)
![2-[(1-Methylpyrrolidin-2-yl)methoxy]-1,3-benzoxazole](/img/structure/B2358293.png)
![ethyl 5-((2,4-dimethoxybenzoyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B2358294.png)
![N-[(3-Chloropyrazin-2-yl)methyl]-2-methyl-3-methylsulfanylpropanamide](/img/structure/B2358296.png)



![3-(2-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2358304.png)

![N1-(sec-butyl)-N2-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2358306.png)

